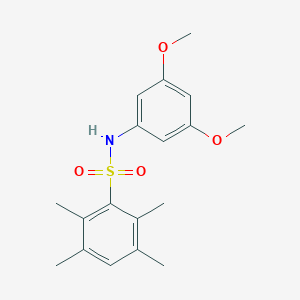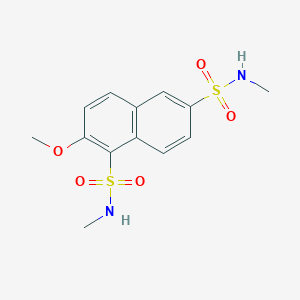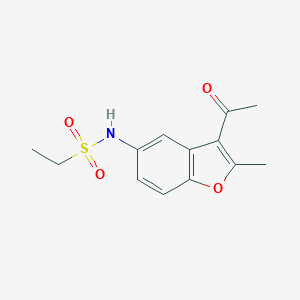![molecular formula C15H14BrNO4S B229748 1-[(4-Bromo-1-naphthyl)sulfonyl]proline](/img/structure/B229748.png)
1-[(4-Bromo-1-naphthyl)sulfonyl]proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromo-1-naphthyl)sulfonyl]proline, also known as BNPS-proline, is a chemical compound that has been widely used in scientific research. It is a proline derivative that is commonly used as a protease inhibitor, particularly for serine proteases.
Scientific Research Applications
1-[(4-Bromo-1-naphthyl)sulfonyl]proline has been widely used in scientific research as a protease inhibitor. It is particularly effective against serine proteases, which are enzymes that play a key role in many biological processes. 1-[(4-Bromo-1-naphthyl)sulfonyl]proline has been used to study the role of serine proteases in various physiological and pathological processes, including blood coagulation, inflammation, and cancer.
Mechanism of Action
1-[(4-Bromo-1-naphthyl)sulfonyl]proline works by binding to the active site of serine proteases, preventing them from cleaving their substrate molecules. This binding is reversible, allowing 1-[(4-Bromo-1-naphthyl)sulfonyl]proline to be used as a competitive inhibitor. The mechanism of action of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline has been extensively studied using various biochemical and biophysical techniques, including X-ray crystallography and NMR spectroscopy.
Biochemical and Physiological Effects
1-[(4-Bromo-1-naphthyl)sulfonyl]proline has a number of biochemical and physiological effects. It has been shown to inhibit the activity of various serine proteases, including trypsin, thrombin, and plasmin. This inhibition can lead to a number of downstream effects, such as reduced blood clotting and decreased inflammation. 1-[(4-Bromo-1-naphthyl)sulfonyl]proline has also been shown to have anti-tumor activity, although the exact mechanism of this activity is not yet fully understood.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline is its high specificity for serine proteases. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline is its relatively low potency compared to other protease inhibitors. This can make it difficult to achieve complete inhibition of serine protease activity in some experiments.
Future Directions
There are many potential future directions for research involving 1-[(4-Bromo-1-naphthyl)sulfonyl]proline. One area of interest is the development of more potent and selective protease inhibitors based on the structure of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline. Another area of interest is the study of the role of serine proteases in various disease states, such as cancer and inflammation. Finally, the use of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline as a tool for drug discovery and development is an area of active research, with the potential to lead to the development of new therapies for a variety of diseases.
Synthesis Methods
1-[(4-Bromo-1-naphthyl)sulfonyl]proline can be synthesized using a variety of methods. One common method involves the reaction of 4-bromo-1-naphthol with proline in the presence of a strong acid catalyst. Another method involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with proline in the presence of a base. Both methods result in the formation of 1-[(4-Bromo-1-naphthyl)sulfonyl]proline, which can be purified using various chromatography techniques.
properties
Molecular Formula |
C15H14BrNO4S |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H14BrNO4S/c16-12-7-8-14(11-5-2-1-4-10(11)12)22(20,21)17-9-3-6-13(17)15(18)19/h1-2,4-5,7-8,13H,3,6,9H2,(H,18,19) |
InChI Key |
FYBMBRPRDFVRDQ-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)

![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)
![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
![Methyl 2-ethyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229690.png)
![phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
![N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229694.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229695.png)